4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Description
Chemical Identity: 4-Amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound with a carboxamide linker and a pyridin-2-yl substituent. Its molecular formula is C10H11N5O, with a molecular weight of 217.23 g/mol and a purity of ≥95% . The CAS registry number is 1163714-88-2, and it belongs to the class of heterocyclic carboxamides.
Properties
IUPAC Name |
4-amino-1-methyl-N-pyridin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-15-6-7(11)9(14-15)10(16)13-8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVBJICVPYCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
N-methylation: The methyl group can be introduced at the 1-position of the pyrazole ring using methylating agents like methyl iodide or dimethyl sulfate.
Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group or the pyrazole ring.
Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino or pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide derivatives in cancer therapy. For instance, novel derivatives have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines. These derivatives exhibit significant inhibition of cell proliferation, suggesting their potential as anticancer agents .
Kinase Inhibition
This compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications at the pyridine and pyrazole moieties can enhance kinase inhibitory activity, making these compounds valuable in targeted cancer therapies .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The mechanism of action involves the modulation of inflammatory pathways, potentially leading to reduced symptoms and improved patient outcomes .
Agricultural Applications
Pesticide Development
The pyrazole scaffold is recognized for its utility in developing agrochemicals, particularly pesticides. Compounds derived from this compound have shown promising insecticidal and fungicidal activities. The incorporation of different substituents can tailor these compounds to enhance their efficacy against specific pests or pathogens .
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Derivative Synthesis
In a study conducted by Zhong et al., a series of pyrazole derivatives were synthesized, demonstrating significant cytotoxicity against human cancer cell lines. The study focused on optimizing the substitution patterns on the pyrazole ring to enhance biological activity .
Case Study 2: Inhibition of Kinases
A research team investigated the kinase inhibitory properties of modified versions of this compound, revealing that certain substitutions led to increased potency against specific kinases implicated in cancer signaling pathways .
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter ion channel function.
Comparison with Similar Compounds
Structural Features :
- Pyrazole core : Substituted at the 1-position with a methyl group and at the 3-position with a carboxamide moiety.
- Pyridin-2-yl group : A nitrogen-containing aromatic ring attached via the carboxamide linker, contributing to π-π stacking interactions.
Structural Analogues and Substituent Variations
The compound’s pyrazole-carboxamide scaffold is shared with several pharmacologically active molecules. Key structural differences lie in substituent groups, which influence biological activity and physicochemical properties.
Table 1: Structural and Functional Comparison
Biological Activity
4-Amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, particularly in the context of cancer treatment and other diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.22 g/mol. The compound features a pyrazole ring, which is a common scaffold in many bioactive molecules.
Anticancer Properties
Recent studies have shown that compounds containing the pyrazole moiety exhibit significant anticancer activities. For instance, derivatives of 1H-pyrazole have been reported to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | 26 | Induces apoptosis |
| 5-Amino-1H-pyrazole derivatives | A549 (Lung) | 49.85 | Inhibits cell growth |
| N-(pyridin-2-yl)-pyrazole | HepG2 (Liver) | 0.30 | Inhibits VEGF-induced proliferation |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cancer cells. It has been suggested that it may act as an inhibitor of specific kinases involved in tumor growth and survival pathways. For example, certain pyrazole derivatives have been identified as inhibitors of RET kinase, which plays a crucial role in several cancers.
Case Studies
- Study on Antitumor Activity : A study conducted by Zhang et al. synthesized several pyrazole derivatives and evaluated their anticancer properties. The results indicated that compounds with the pyrazole structure exhibited strong antiproliferative effects against multiple cancer cell lines, particularly those resistant to conventional therapies .
- Molecular Modeling Studies : Molecular docking studies have been employed to understand the binding affinities of these compounds with target proteins. These studies suggest that modifications in the pyrazole ring can enhance binding efficacy and selectivity towards specific kinases .
Q & A
Q. What are the standard synthetic routes for 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction efficiency be assessed?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole precursors and pyridinyl amines. For example, a common approach involves coupling 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid derivatives with 2-aminopyridine under carbodiimide-mediated conditions (e.g., EDC/HOBt) . Reaction efficiency is assessed using metrics such as:
- Yield : Calculated via gravimetric analysis or HPLC quantification.
- Purity : Validated by HPLC (≥98% purity threshold) and melting point consistency (e.g., 178–247°C for analogous pyrazolecarboxamides ).
- Reaction Monitoring : TLC or in-situ FTIR to track intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Key markers include:
- Pyrazole NH/amine protons (δ 6.3–7.5 ppm, broad singlet).
- Pyridinyl aromatic protons (δ 8.5–9.0 ppm).
- Methyl groups (δ 2.1–2.3 ppm, singlet) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out byproducts.
- FTIR : Carboxamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity when introducing substituents like methyl or pyridinyl groups?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of pyrazole intermediates .
- Catalyst Screening : Test Pd-based catalysts for coupling reactions or Brønsted acids for cyclization steps .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates .
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energetics and optimize substituent positioning .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving pyrazolecarboxamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., propyl vs. methyl groups) and correlate with activity trends .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC50 protocols) .
- Meta-Analysis : Cross-reference data from multiple studies to identify outliers (e.g., conflicting IC50 values due to solvent effects ).
Q. How can computational tools be integrated into experimental design to predict reactivity or binding affinities of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) and prioritize synthetic targets .
- Reaction Pathway Prediction : Apply quantum mechanical calculations (e.g., Gaussian) to model carboxamide formation barriers and identify rate-limiting steps .
- Machine Learning : Train models on existing pyrazolecarboxamide datasets to predict solubility or metabolic stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for structurally similar pyrazolecarboxamides?
- Methodological Answer :
- Crystallographic Validation : Compare single-crystal XRD data (e.g., intermolecular H-bonding patterns in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid ).
- Batch Reproducibility : Synthesize multiple batches under controlled conditions to assess variability in melting points (±2°C tolerance) .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted amines or dimerization products) that alter physical properties .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
